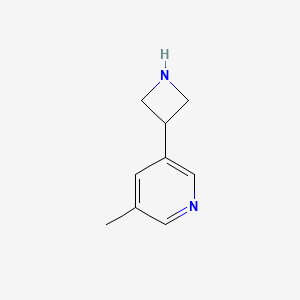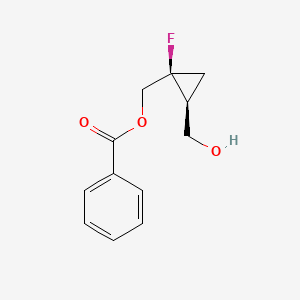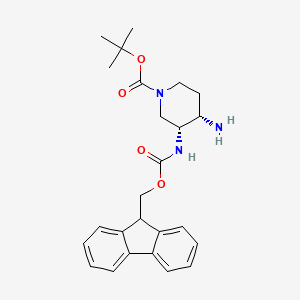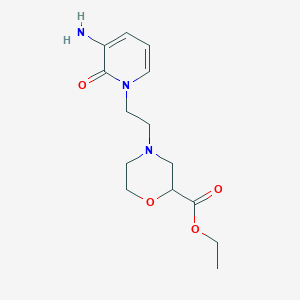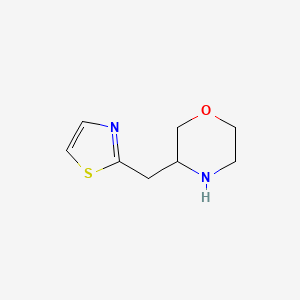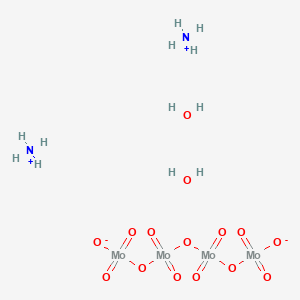
Ammonium tetramolybdate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium tetramolybdate dihydrate is an inorganic compound with the chemical formula (NH₄)₂Mo₄O₁₃·2H₂O. It is a white crystalline powder that is used in various industrial and scientific applications. This compound is a source of molybdenum, which is an essential trace element for plants and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium tetramolybdate dihydrate can be synthesized through the reaction of molybdenum trioxide (MoO₃) with ammonium hydroxide (NH₄OH). The reaction typically involves dissolving molybdenum trioxide in an excess of aqueous ammonia and then evaporating the solution at room temperature. The excess ammonia escapes during evaporation, resulting in the formation of this compound crystals .
Industrial Production Methods
The industrial production of this compound involves several steps:
Roasting of Molybdenum Concentrate: The molybdenum concentrate is roasted to produce molybdenum trioxide.
Immersion Cleaning: The roasted molybdenum trioxide is cleaned using hydrogen nitrate.
Ammonia Leaching: The cleaned molybdenum trioxide is leached with ammonia water to form ammonium molybdate.
Purification: The solution is purified to remove impurities.
Acid Precipitation and Crystallization: The purified solution undergoes acid precipitation and crystallization to form this compound.
Chemical Reactions Analysis
Types of Reactions
Ammonium tetramolybdate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to form lower oxidation state molybdenum compounds.
Substitution: It can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) and sodium borohydride (NaBH₄).
Substitution: Reagents such as ammonium chloride (NH₄Cl) and other ammonium salts can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum oxides.
Substitution: Various ammonium molybdate salts.
Scientific Research Applications
Ammonium tetramolybdate dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including C-C and C-N coupling reactions.
Biology: It is used in the study of molybdenum’s role in biological systems.
Medicine: It is used in the development of pharmaceuticals and as a reagent in diagnostic tests.
Mechanism of Action
The mechanism of action of ammonium tetramolybdate dihydrate involves its ability to act as a source of molybdenum. Molybdenum is an essential trace element that plays a crucial role in various enzymatic reactions. It acts as a cofactor for enzymes involved in the metabolism of sulfur, nitrogen, and carbon. The compound’s molecular targets include molybdoenzymes such as sulfite oxidase, xanthine oxidase, and aldehyde oxidase .
Comparison with Similar Compounds
Similar Compounds
Ammonium heptamolybdate: (NH₄)₆Mo₇O₂₄·4H₂O
Ammonium dimolybdate: (NH₄)₂Mo₂O₇
Ammonium orthomolybdate: (NH₄)₂MoO₄
Ammonium tetrathiomolybdate: (NH₄)₂MoS₄
Uniqueness
Ammonium tetramolybdate dihydrate is unique due to its specific molybdenum content and its ability to form stable dihydrate crystals. It is particularly useful in applications requiring a precise molybdenum source and in reactions where controlled release of molybdenum is necessary .
Properties
Molecular Formula |
H12Mo4N2O15 |
|---|---|
Molecular Weight |
663.9 g/mol |
IUPAC Name |
diazanium;oxido-[[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenio]oxy-dioxomolybdenum;dihydrate |
InChI |
InChI=1S/4Mo.2H3N.2H2O.13O/h;;;;2*1H3;2*1H2;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;2*-1/p+2 |
InChI Key |
SPYKEMDAIYYCGR-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].O.O.[O-][Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


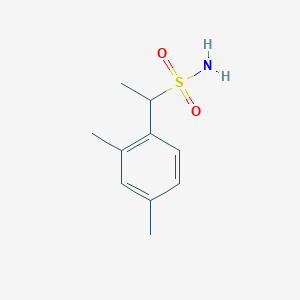
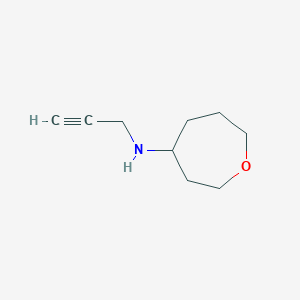
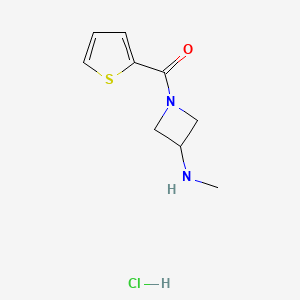
![2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol](/img/structure/B13333906.png)
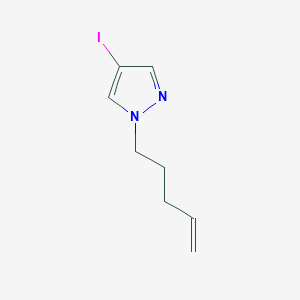
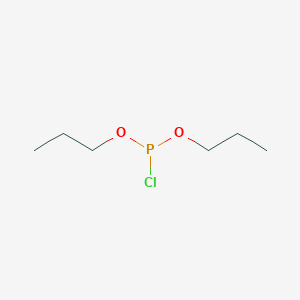
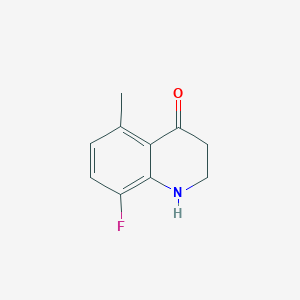
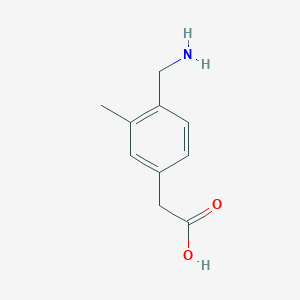
![11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13333956.png)
